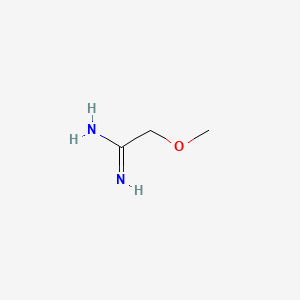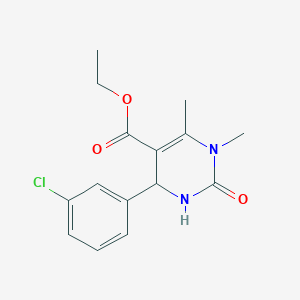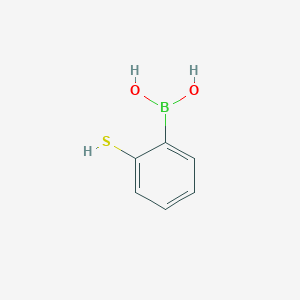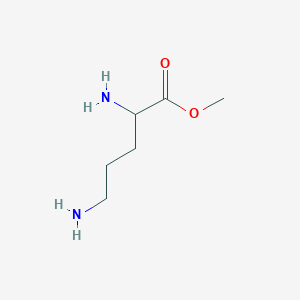
5-(4-Iodophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-(4-Iodophenyl)furan-2-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, similar compounds like 5-(4-fluorophenyl)-furan-2-carbaldehyde have been characterized using infrared and FT-Raman spectra . Density functional theory (DFT) calculations can also be performed to analyze the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Iodophenyl)furan-2-carbaldehyde can be determined using various methods. For instance, the temperature dependence of saturated vapor pressure of similar compounds like 5-(2-nitrophenyl)furan-2-carbaldehyde has been determined using Knudsen’s effusion method . The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds can also be calculated .Wissenschaftliche Forschungsanwendungen
Biomass Conversion and Polymer Production Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are highlighted for their role as versatile platform chemicals that can be produced from plant biomass. These compounds are poised to serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The conversion of biomass to furan derivatives opens pathways for the production of monomers and polymers, indicating a significant shift towards sustainable materials and fuels. This area of research underscores the potential of furan derivatives in supporting the chemical industry's transition to biorefining, suggesting a possible application area for 5-(4-Iodophenyl)furan-2-carbaldehyde in developing new generation polymers and functional materials from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Eigenschaften
IUPAC Name |
5-(4-iodophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJCFJXXZJFWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403115 |
Source


|
| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64251-78-1 |
Source


|
| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)









